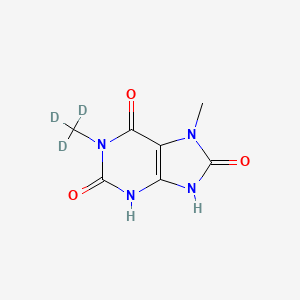

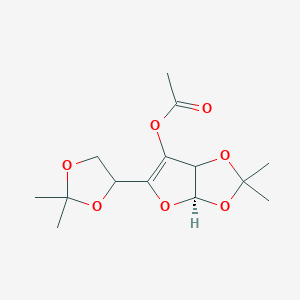

1,7-Dimethyluric Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical and Peroxidase Catalyzed Oxidation : Goyal, Jain, and Jain (1996) studied the electrochemical oxidation of 1,7-dimethyluric acid and proposed a reaction mechanism based on various analytical studies. This research contributes to understanding the chemical behavior of 1,7-dimethyluric acid under different conditions, which is crucial for its application in scientific research (Goyal, Jain, & Jain, 1996).

Chemical Reactions with Dimethyl Carbonate : Jin, Hunt, Clark, and McElroy (2016) extended the chemistry of dimethyl carbonate to include acid-catalyzed reactions with different alcohols and phenols. This research explores the potential application of 1,7-dimethyluric acid in green chemistry, demonstrating its versatility in chemical reactions (Jin, Hunt, Clark, & McElroy, 2016).

Cellular Effects of Dimethyl Sulfoxide (DMSO) : Tunçer et al. (2018) investigated the cellular effects of DMSO, which serves as a solvent for many polar and nonpolar molecules including 1,7-dimethyluric acid. This study provides insights into how DMSO, often used in research involving 1,7-dimethyluric acid, affects cellular processes (Tunçer et al., 2018).

Electrochemical Oxidation Studies : Chen and Dryhurst (1983) conducted a detailed study on the electrochemical oxidation of 7,9-dimethyluric acid, which is closely related to 1,7-dimethyluric acid. Their findings contribute to the understanding of the oxidation mechanisms of dimethyluric acids, which is important for their application in electrochemical studies (Chen & Dryhurst, 1983).

Colorimetric Chemosensor : Kumar and Das (2021) reported the synthesis and metal sensing properties of 1,3-dimethylvioluric acid, which demonstrates the potential of dimethyluric acids like 1,7-dimethyluric acid in the development of colorimetric chemosensors for metal ion detection in aqueous media (Kumar & Das, 2021).

properties

IUPAC Name |

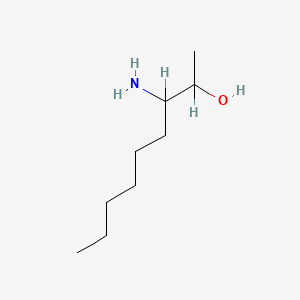

7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dimethyluric Acid-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)